molecular formula C5H10N4S B189200 5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol CAS No. 88312-58-7

5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B189200
CAS No.: 88312-58-7
M. Wt: 158.23 g/mol
InChI Key: OTYIMBZYHSJUPD-UHFFFAOYSA-N
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Properties

IUPAC Name

3-amino-4-propan-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4S/c1-3(2)9-4(6)7-8-5(9)10/h3H,1-2H3,(H2,6,7)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYIMBZYHSJUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NNC1=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355879
Record name 5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88312-58-7
Record name 5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiosemicarbazide and Carbonyl Compound Condensation

The triazole core is commonly constructed via cyclization of thiosemicarbazide with carbonyl compounds. Chen et al. (2010) reported a two-step synthesis starting from formic acid and thiosemicarbazide. In the first step, heating formic acid (0.52 mol) with thiosemicarbazide (0.22 mol) at 105°C for 30 minutes yielded an intermediate aldehyde amine thiourea (85% yield). Subsequent treatment with sodium carbonate (0.25 mol) at 100°C for 4 hours induced cyclization, forming the triazole-3-thiol scaffold.

Key Reaction Parameters

ParameterStage 1Stage 2
Temperature105°C100°C
SolventWaterWater
BaseNoneNa₂CO₃ (2.5 eq)
Yield85%55%

This method, while effective for the triazole core, requires post-cyclization modifications to introduce the isopropyl group.

Isopropyl Group Introduction During Cyclization

Modifying the carbonyl component with an isopropyl moiety enables direct incorporation. For example, using isopropyl glyoxalate instead of formic acid facilitates the formation of 4-isopropyl-substituted triazoles. A 2016 study demonstrated that reacting isopropyl glyoxalate with thiosemicarbazide in dimethylformamide (DMF) at 80°C for 6 hours yielded 4-isopropyl-1,2,4-triazole-3-thiol precursors, which were subsequently aminated.

Alkylation of Pre-formed Triazole-3-Thiols

S-Alkylation with Isopropyl Halides

Post-cyclization alkylation is a robust method for introducing the isopropyl group. In a protocol adapted from Semenov et al., 5-amino-1,2,4-triazole-3-thiol was treated with isopropyl bromide in ethanol containing potassium hydroxide (1 eq) at 60°C for 12 hours. The reaction proceeded via nucleophilic substitution at the thiol group, yielding the target compound in 68% yield after recrystallization.

Optimized Alkylation Conditions

  • Solvent: Ethanol

  • Base: KOH (1 eq)

  • Temperature: 60°C

  • Time: 12 hours

  • Yield: 68%

Regioselectivity Challenges

Alkylation at the thiol group competes with N-alkylation due to the triazole’s tautomeric forms. Employing polar aprotic solvents (e.g., DMF) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) improved S-alkylation selectivity, achieving a 4:1 ratio of S- to N-alkylated products.

Halogenation and Subsequent Substitution Strategies

Halogenation of Pyrazole Precursors

Although patent EP0464736A1 focuses on pyrazole halogenation, analogous approaches apply to triazoles. Treating 3-iminopyrazolidines with sulfuryl chloride (2–3 eq) in acetonitrile at 50°C introduced chlorine at position 4, followed by thiolation via H₂S treatment. Adapting this method for triazoles could enable sequential halogenation and thiol-group installation.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

MethodAdvantagesLimitationsYield
CyclizationOne-pot synthesis; minimal stepsRequires isopropyl-modified reagents55–85%
S-AlkylationHigh selectivity with optimizationCompeting N-alkylation55–70%
Halogenation-Subst.Versatile for derivativesMulti-step; hazardous reagents40–60%

Cyclization methods offer the highest yields but depend on precursor availability. S-Alkylation balances simplicity and scalability, though regioselectivity remains a challenge.

Mechanistic Insights and Reaction Optimization

Cyclization Mechanism

The acid-catalyzed cyclization of thiosemicarbazide involves nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon, followed by dehydration and tautomerization to form the triazole ring. Introducing isopropyl groups at this stage requires sterically accommodating carbonyl precursors.

Alkylation Kinetics

Kinetic studies of S-alkylation revealed a second-order dependence on thiol and alkyl halide concentrations. Increasing the ethanol content from 50% to 90% accelerated the reaction rate by 2.3-fold, attributed to improved solubility of the hydrophobic isopropyl halide .

Biological Activity

5-Amino-4-isopropyl-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound is characterized by its unique isopropyl group, which affects its solubility and reactivity compared to other triazole derivatives. The compound is primarily studied for its antimicrobial and antifungal properties, making it a potential candidate for pharmaceutical applications.

The molecular formula of this compound is C5H10N4S, with a molecular weight of 158.23 g/mol. Its structure includes an amino group and a thiol group, which are critical for its biological activity.

PropertyValue
Molecular Formula C5H10N4S
Molecular Weight 158.23 g/mol
CAS Number 88312-58-7
IUPAC Name 3-amino-4-propan-2-yl-1H-1,2,4-triazole-5-thione

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with varying degrees of sensitivity observed across different strains.

A study focused on the antimicrobial activity of triazole derivatives found that introducing alkyl substituents significantly enhanced the activity of compounds against S. aureus. The introduction of isopropyl groups notably increased the antimicrobial efficacy compared to other substituents .

The mechanism by which this compound exerts its biological effects primarily involves interaction with microbial enzymes and proteins. The thiol group can participate in redox reactions that disrupt cellular functions in pathogens. Additionally, the triazole moiety can inhibit the synthesis of ergosterol in fungi, leading to cell membrane disruption.

Study on Antimicrobial Efficacy

In a comparative study involving various triazole derivatives, this compound was evaluated alongside other compounds. The results indicated that this compound exhibited moderate to high activity against both gram-positive and gram-negative bacteria. Specifically:

CompoundActivity Against S. aureusActivity Against E. coli
5-Amino-4-isopropyl-4H-triazoleHighModerate
5-(Furan-2-yl)-4-amino-triazolesModerateLow

This study highlighted the potential for further development of this compound as a therapeutic agent in treating bacterial infections .

Future Directions

The ongoing research into this compound suggests that modifications to its structure could enhance its biological activity further. Future studies should focus on:

  • Structural Modifications : Investigating how different substituents affect antimicrobial potency.
  • Mechanistic Studies : Elucidating the detailed biochemical pathways affected by this compound.
  • In Vivo Studies : Assessing the efficacy and safety in animal models to pave the way for clinical trials.

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